IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX
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Overview
Description
Iridium I Pentanedionate-Cyclo-Octadiene Complex: is a coordination compound of iridium with pentanedionate and cyclo-octadiene ligands. This compound is known for its stability and versatility, making it a valuable precursor to a variety of iridium complexes and catalysts . The molecular formula of this compound is C13H19IrO4 and it has a molecular weight of 383.51 g/mol .
Preparation Methods
The synthesis of Iridium I Pentanedionate-Cyclo-Octadiene Complex typically involves the reaction of a suitable iridium(I) precursor, commonly a chloro-bridged dimer such as [(cyclooctadiene)IrCl]2 , with an appropriate pentanedionate salt, often sodium pentanedionate (Na(acac)), in a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iridium complex. The product is then purified by recrystallization.
Chemical Reactions Analysis
Iridium I Pentanedionate-Cyclo-Octadiene Complex undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Substitution: The ligands in the complex can be substituted with other ligands to form new iridium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Iridium I Pentanedionate-Cyclo-Octadiene Complex involves its ability to form stable complexes with various ligands. This stability allows it to act as a catalyst in various chemical reactions. In biological systems, iridium complexes can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells . The molecular targets and pathways involved include DNA, proteins, and cellular signaling pathways related to oxidative stress and apoptosis .
Comparison with Similar Compounds
Iridium I Pentanedionate-Cyclo-Octadiene Complex can be compared with other similar iridium complexes, such as:
Iridium I Cyclooctadiene Tetramethylcyclopentadienyl Complex: This compound has a similar structure but with a different ligand, tetramethylcyclopentadienyl, which gives it unique properties.
Iridium I Cyclooctadiene Hexafluoroacetylacetonate Complex: This complex has hexafluoroacetylacetonate as a ligand, which affects its reactivity and stability.
The uniqueness of this compound lies in its combination of pentanedionate and cyclooctadiene ligands, which provide a balance of stability and reactivity, making it a versatile precursor for various applications.
Biological Activity
The Iridium I pentanedionate-cyclooctadiene complex (C13H19IrO4), known for its unique structure and catalytic properties, has garnered interest in various fields, particularly in catalysis and biological applications. This coordination compound features a central iridium atom coordinated to a pentanedionate ligand and cyclooctadiene, typically adopting a square planar geometry. This structural characteristic is crucial for its reactivity and interaction with biological substrates.
Synthesis and Structural Characteristics
The synthesis of the iridium I pentanedionate-cyclooctadiene complex generally involves the reaction of iridium salts with 2,4-pentanedione in the presence of cyclooctadiene. This process is often conducted under inert conditions to prevent oxidation. The resulting complex has been characterized by various spectroscopic techniques, confirming its molecular structure and coordination environment.
Catalytic Properties
Research indicates that the iridium I pentanedionate-cyclooctadiene complex exhibits significant catalytic activity in organic transformations. Its ability to facilitate reactions involving organic molecules is critical for applications in organic synthesis. Studies have shown that this complex can effectively interact with various substrates, optimizing reaction conditions and improving yields.
Case Studies
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Anticancer Activity :
- A study investigated the anticancer properties of iridium complexes, including the pentanedionate-cyclooctadiene variant. The results suggested that these complexes exhibit selective cytotoxicity against cancer cell lines, potentially through mechanisms involving oxidative stress and apoptosis induction.
- For instance, an iridium complex demonstrated an IC50 value of 1.54 µM against HeLa cells, indicating potent anticancer activity compared to other tested compounds .
- Photochemical Applications :
- Biological Interactions :
Comparative Analysis with Other Metal Complexes
The table below summarizes key features of the iridium I pentanedionate-cyclooctadiene complex compared to similar metal complexes:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Iridium I acetylacetonate | Contains acetylacetone ligand | More commonly used in organic synthesis |
Rhodium I acetylacetonate | Similar coordination environment | Exhibits different catalytic properties |
Platinum II acetylacetonate | Contains acetylacetone ligand | Known for stability but less effective in asymmetric catalysis |
Ruthenium II 2,4-pentanedionate | Similar ligand structure | Often used in metathesis reactions |
Iridium I pentanedionate-cyclooctadiene | Square planar geometry; effective catalytic interactions | Distinctive behavior in biological systems |
Properties
CAS No. |
12154-84-6 |
---|---|
Molecular Formula |
C13H19IrO 4* |
Molecular Weight |
383.51 |
Origin of Product |
United States |
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